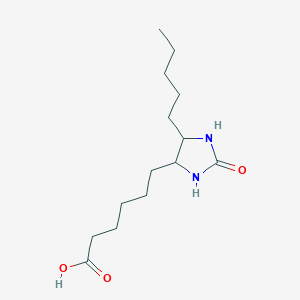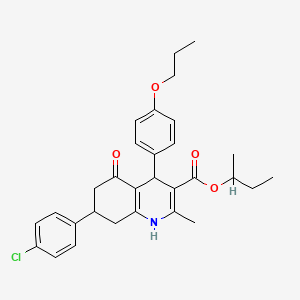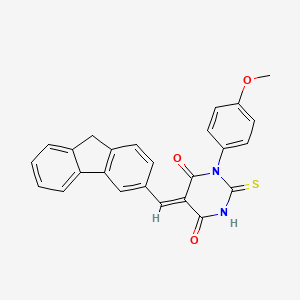![molecular formula C22H26F2N2O2 B5144003 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide, also known as DFB, is a synthetic compound that belongs to the class of piperidine derivatives. DFB is widely used in scientific research due to its unique properties and mechanism of action. In
Wirkmechanismus
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide acts as a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide increases the levels of endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects:
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve memory, and regulate appetite and mood. 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has several advantages for lab experiments. It is a potent inhibitor of FAAH, making it a useful tool to study the function of the endocannabinoid system. It has also been shown to have high selectivity and potency, making it a useful tool for studying the effects of FAAH inhibition. However, 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has several limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. It also has a short half-life, making it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide. One potential area of research is the development of more potent and selective FAAH inhibitors. Another potential area of research is the study of the long-term effects of FAAH inhibition. Additionally, the study of the effects of 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide on other physiological processes, such as metabolism and immune function, could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide can be synthesized using a multi-step process. The first step involves the reaction between 4-(difluoromethoxy)benzyl chloride and piperidine in the presence of a base to form 1-[4-(difluoromethoxy)benzyl]-4-piperidinol. The second step involves the reaction between 1-[4-(difluoromethoxy)benzyl]-4-piperidinol and N-phenylpropanamide in the presence of a dehydrating agent to form 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide has been extensively used in scientific research as a tool to study the function of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide acts as a potent inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, 3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide increases the levels of endocannabinoids, leading to various physiological effects.
Eigenschaften
IUPAC Name |
3-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O2/c23-22(24)28-20-9-6-18(7-10-20)16-26-14-12-17(13-15-26)8-11-21(27)25-19-4-2-1-3-5-19/h1-7,9-10,17,22H,8,11-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYRTFFCJMFJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)CC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)




![1-(4-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143988.png)
![2-phenoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144000.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)